molecular formula C18H13Cl2N3O2 B3582356 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide

4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide

Cat. No.: B3582356
M. Wt: 374.2 g/mol
InChI Key: JZFYYRKAFNWMJD-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide ( 773865-50-2) is a benzamide derivative featuring a chlorinated pyridazinone core, which confers distinct chemical properties valuable for advanced organic synthesis . With a molecular formula of C18H13Cl2N3O2 and a molecular weight of 374.22 g/mol, this compound is characterized by the presence of two chlorine atoms and a carbonyl group on the pyridazinone ring, making it a versatile intermediate for nucleophilic substitution reactions and the construction of complex heterocyclic systems . The integration of the benzyl group further optimizes its reactivity and selectivity in synthetic pathways. While specific biological mechanisms of action are not fully characterized in the public domain, its structural features make it a compound of interest in pharmaceutical research and development for the creation of new active ingredients . This product is provided for early discovery research and is strictly For Research Use Only, not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-4-(4,5-dichloro-6-oxopyridazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-15-11-22-23(18(25)16(15)20)14-8-6-13(7-9-14)17(24)21-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFYYRKAFNWMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C(=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide typically involves the reaction of 4,5-dichloro-6-oxo-1,6-dihydropyridazine with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazine compounds .

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical transformations, making it useful for developing new compounds with desired properties.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescription
Oxidation Involves the pyridazinone ring; can be oxidized using agents like KMnO₄.
Reduction Targets the carbonyl group; reducing agents include NaBH₄ or LiAlH₄.
Substitution Chlorine atoms can be replaced with nucleophiles under suitable conditions.

Biology

In biological research, this compound is being explored for its potential to inhibit specific enzymes and bind to receptors. Its interactions with biological targets make it a valuable tool in biochemical assays.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development.

Medicine

The therapeutic potential of 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide is under investigation for various properties:

  • Anti-inflammatory : Compounds derived from it have shown promise in reducing inflammation.
  • Antimicrobial : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anticancer : Research is ongoing to evaluate its effects on cancer cell lines.

Table 2: Potential Therapeutic Effects

PropertyDescription
Anti-inflammatory Reduces inflammation markers in vitro.
Antimicrobial Effective against specific bacterial strains.
Anticancer Exhibits cytotoxic effects on cancer cell lines.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for manufacturing polymers and coatings.

Industrial Synthesis Overview

The industrial production may involve continuous flow processes to enhance efficiency and yield, utilizing automated reactors for precise control over reaction conditions.

Mechanism of Action

The mechanism of action of 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on shared pharmacophores, substitution patterns, and reported biological activities. Below is a detailed analysis:

Pyridazinone Derivatives

Pyridazinone derivatives are well-studied for their cardiotonic, antiplatelet, and anti-inflammatory properties. Key comparisons include:

  • 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (Compound 22): Structural Similarities: Shares a dichlorinated aromatic ring and pyridazinone core. Differences: Lacks the benzyl group in the benzamide side chain; instead, it has a methyl-substituted tetrahydropyridazinyl group. Activity: Exhibits cardiotonic activity comparable to levosimendan, a clinically used calcium sensitizer, suggesting the dichloro-pyridazinone motif is critical for this effect .
  • 3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Structural Similarities: Contains a chloro-substituted benzamide and pyridazinone core. Differences: Features a methoxyphenyl group and an ethyl linker, altering solubility and target interactions.

Chlorinated Phenyl-Benzamide Derivatives

Chlorinated aromatic systems are common in drug design due to their metabolic stability and electronic effects. Relevant examples:

  • N-(5-Chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide: Structural Similarities: Chlorinated phenyl group and a fused heterocyclic core. Differences: Replaces pyridazinone with a thiazolopyrimidine ring, conferring distinct electronic properties. Activity: Demonstrates antimicrobial and anticancer activities, underscoring the versatility of chlorinated aromatic systems in diverse therapeutic areas .
  • 4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide: Structural Similarities: Benzamide linked to a pyrido-pyrimidinone core. Activity: Known for calcium channel blocking, indicating that the heterocyclic core dictates mechanistic pathways .

Thiazolopyrimidine and Pyrazolopyrimidine Analogues

While structurally distinct, these compounds share functional similarities:

  • N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide: Structural Similarities: Chlorophenyl group and benzamide side chain. Differences: Pyrazolopyrimidine core with a thioxo group instead of pyridazinone. Activity: Acts as an EGFR-TK inhibitor, illustrating how core heterocycles influence target selectivity .
  • 2-((1-(2-Methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide :
    • Structural Similarities : Oxo-heterocycle and acetamide side chain.
    • Differences : Methoxyphenyl and thioether substituents modify electronic and steric profiles.
    • Activity : Exhibits anticancer activity, suggesting sulfur-containing substituents enhance cytotoxicity .

Structural and Functional Uniqueness of the Target Compound

The uniqueness of 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide lies in its combination of:

Dichlorinated Pyridazinone Core: Enhances electrophilicity and metabolic stability compared to non-halogenated analogues.

Synergistic Substituent Effects : The dichloro and benzyl groups may act cooperatively to optimize target binding (e.g., to cardiac or inflammatory proteins) while minimizing off-target interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazinone 4,5-Dichloro; N-benzylbenzamide Under investigation -
Compound 22 Tetrahydropyridazine 2,3-Dichloro; methyl-pyridazinyl Cardiotonic (Levosimendan-like)
3-Chloro-N-(2-(3-(4-methoxyphenyl)... Pyridazinone 3-Chloro; methoxyphenyl Enzyme inhibition
N-(5-Chloro-2-methylphenyl)-2-[7-oxo... Thiazolopyrimidine Chlorophenyl; thiomorpholine Antimicrobial/Anticancer
4-Ethoxy-N-(4-{2-methyl-4-oxo...) Pyrido-pyrimidinone Ethoxy; methyl-pyrido Calcium channel blocking

Biological Activity

4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(phenylmethyl)benzamide
  • Molecular Formula : C13H10Cl2N2O3
  • CAS Number : 2797956
  • Molecular Weight : 305.14 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloro-6-hydroxy-1(6H)-pyridazinone with phenylmethyl amine in the presence of coupling agents. The reaction conditions are optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an inhibitor or modulator in biochemical pathways, affecting processes such as inflammation and cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, contributing to its therapeutic potential in diseases characterized by inflammation.

Antimicrobial Activity

In vitro studies reveal that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Case Studies

StudyFindingsReference
In vitro study on cancer cell linesInduced apoptosis and inhibited proliferation
Anti-inflammatory modelReduced levels of TNF-alpha and IL-6
Antimicrobial efficacy testEffective against Staphylococcus aureus

Research Findings

  • Anticancer Studies : A study published in PubMed highlights the compound's ability to inhibit tumor growth in xenograft models, demonstrating a dose-dependent response with significant tumor regression observed at higher concentrations .
  • Inflammation Models : Another investigation into its anti-inflammatory effects revealed that treatment with this compound significantly reduced paw edema in carrageenan-induced models, indicating strong anti-nociceptive properties .
  • Antimicrobial Tests : The antimicrobial activity was assessed against a panel of pathogens, showing promising results with minimum inhibitory concentrations (MIC) lower than those for standard antibiotics .

Q & A

Q. What are the critical considerations for synthesizing 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide with high purity?

The synthesis typically involves multi-step reactions starting with pyridazinone intermediates. Key steps include cyclization of precursors (e.g., hydrazines and benzamides) under controlled temperatures (60–80°C) and solvent systems like dimethyl sulfoxide (DMSO) or ethanol. Catalysts such as sodium hydride or potassium carbonate are often used to optimize yields. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, confirmed by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyridazinyl and benzamide moieties. Mass spectrometry (MS) validates molecular weight (e.g., 367.11 g/mol for related analogs), while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design initial biological screening assays for this compound?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 µM. Use cell viability assays (MTT or ATP-based) in cancer or bacterial models to evaluate cytotoxicity. Dose-response curves and IC₅₀ calculations are standard for potency assessment. Positive controls (e.g., levosimendan for cardiotonic activity) are recommended for comparative analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridazinyl-benzamide derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, serum proteins) or substituent effects. To address this:

  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing dichloro groups with fluorinated analogs).
  • Validate findings across multiple cell lines or enzymatic isoforms.
  • Use molecular docking to predict binding affinities to target proteins, cross-referenced with experimental IC₅₀ values .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Employ in silico tools like SwissADME or QikProp to predict logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For example, the trifluoromethyl group in analogs improves metabolic stability but may reduce solubility. Molecular dynamics simulations can model blood-brain barrier permeability if neuroactivity is a target .

Q. What experimental approaches elucidate the mechanism of action for this compound in complex biological systems?

  • Proteomics : Use affinity chromatography or pull-down assays with biotinylated derivatives to identify binding partners.
  • Transcriptomics : RNA-seq or qPCR arrays can reveal downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2).
  • Kinase profiling : Screen against panels of 100+ kinases to identify off-target effects. Dose-dependent inhibition of specific isoforms (e.g., PARP-1) may explain therapeutic potential .

Q. How do researchers address stability issues during long-term storage or in biological matrices?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Lyophilization in inert atmospheres (argon) preserves labile pyridazinyl groups. For in vivo studies, formulate with cyclodextrins or lipid nanoparticles to enhance plasma stability .

Methodological Notes for Experimental Design

  • SAR Optimization : Prioritize halogenated substituents (Cl, F) at the pyridazinyl 4,5-positions, as these enhance electrophilic reactivity and target engagement .
  • Controlled Variables : Maintain strict solvent purity (HPLC-grade) and reaction anhydrousness to prevent hydrolysis of the benzamide bond .
  • Data Reproducibility : Use ≥3 biological replicates and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) for IC₅₀ comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide
Reactant of Route 2
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4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide

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